

trans-1,2-Cyclohexanediol CAS number and chemical properties

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Compound of Interest

Compound Name: *trans-1,2-Cyclohexanediol*

Cat. No.: *B013532*

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An In-depth Technical Guide to trans-1,2-Cyclohexanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **trans-1,2-Cyclohexanediol**, a versatile organic compound with applications ranging from chemical synthesis to advanced drug delivery. This document details its chemical properties, synthesis and purification protocols, and a notable application in enhancing gene transfection through the transient dilation of the nuclear pore complex.

Core Chemical Identity and Properties

trans-1,2-Cyclohexanediol is a diol with the chemical formula $C_6H_{12}O_2$. Its Chemical Abstracts Service (CAS) number is 1460-57-7. The 'trans' configuration indicates that the two hydroxyl (-OH) groups are on opposite sides of the cyclohexane ring's plane.

Physicochemical Data

The following table summarizes the key quantitative properties of **trans-1,2-Cyclohexanediol**.

Property	Value
CAS Number	1460-57-7
Molecular Formula	C ₆ H ₁₂ O ₂
Molecular Weight	116.16 g/mol
Melting Point	101-104 °C
Boiling Point	117 °C at 12.75 mmHg; 123 °C at 13 hPa
Density	~1.156 g/cm ³
Water Solubility	375 g/L
Solubility in Organic Solvents	Soluble in methanol, ethanol, chloroform, acetone, and ethyl acetate. Can be recrystallized from carbon tetrachloride. [1] [2]
Appearance	Off-white crystals or crystalline powder

Experimental Protocols

Detailed methodologies for the synthesis and purification of **trans-1,2-Cyclohexanediol** are crucial for its application in research and development.

Synthesis from Cyclohexene

A common and effective method for synthesizing **trans-1,2-Cyclohexanediol** is through the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis. The reaction proceeds via an anti-addition mechanism, yielding the trans-diol.

Materials:

- Cyclohexene
- Formic acid (88% or 99%)
- Hydrogen peroxide (30%)

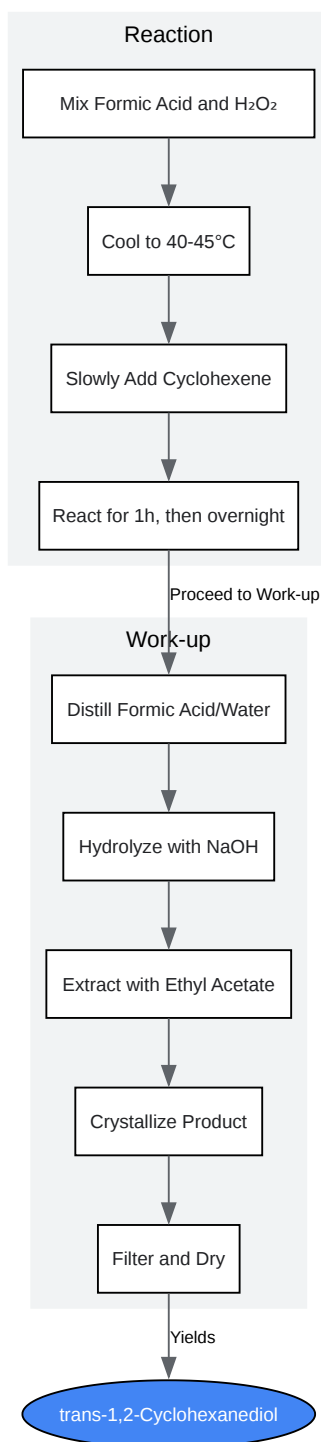
- Sodium hydroxide (NaOH)
- Ethyl acetate
- Deionized water
- Ice bath
- Three-neck round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer

Procedure:

- **Reaction Setup:** In a three-neck round-bottom flask, combine 600 mL of 88% formic acid and 140 mL of 30% hydrogen peroxide.[3] Cool the mixture in an ice bath.
- **Addition of Cyclohexene:** Slowly add 82 g of freshly distilled cyclohexene to the stirred mixture over 20-30 minutes.[3] Maintain the internal temperature between 40-45°C by adjusting the addition rate and using the ice bath as needed.[3]
- **Reaction:** After the addition is complete, maintain the reaction mixture at 40°C for one hour, then allow it to stand at room temperature overnight.[3]
- **Removal of Formic Acid:** Remove the formic acid and water by distillation under reduced pressure using a steam bath.[3]
- **Hydrolysis:** To the viscous residue, slowly add an ice-cold solution of 80 g of sodium hydroxide in 150 mL of water, ensuring the temperature does not exceed 45°C.[3] This step hydrolyzes the intermediate formate ester.
- **Extraction:** Warm the alkaline solution to 45°C and extract it multiple times with ethyl acetate.[4]
- **Crystallization:** Combine the organic extracts and distill off the ethyl acetate until the product begins to crystallize.[4] Cool the mixture to 0°C to complete the crystallization.[4]
- **Isolation:** Collect the crystals by vacuum filtration. The crude product can be purified further.[4]

A visual representation of this workflow is provided below.

Synthesis Workflow of trans-1,2-Cyclohexanediol



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Caption: Synthesis Workflow of **trans-1,2-Cyclohexanediol**

Purification by Recrystallization

For applications requiring high purity, such as in drug development, the synthesized **trans-1,2-Cyclohexanediol** can be further purified.

Materials:

- Crude **trans-1,2-Cyclohexanediol**
- Acetone (or ethyl acetate, or carbon tetrachloride)
- Erlenmeyer flask
- Heating plate
- Ice bath
- Buchner funnel and filter paper

Procedure:

- **Dissolution:** Dissolve the crude product in a minimal amount of hot acetone in an Erlenmeyer flask.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot filtration to remove them.
- **Crystallization:** Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Buchner funnel.
- **Drying:** Dry the crystals, for example, at 50°C for several days, to remove any residual solvent.^{[1][2]}

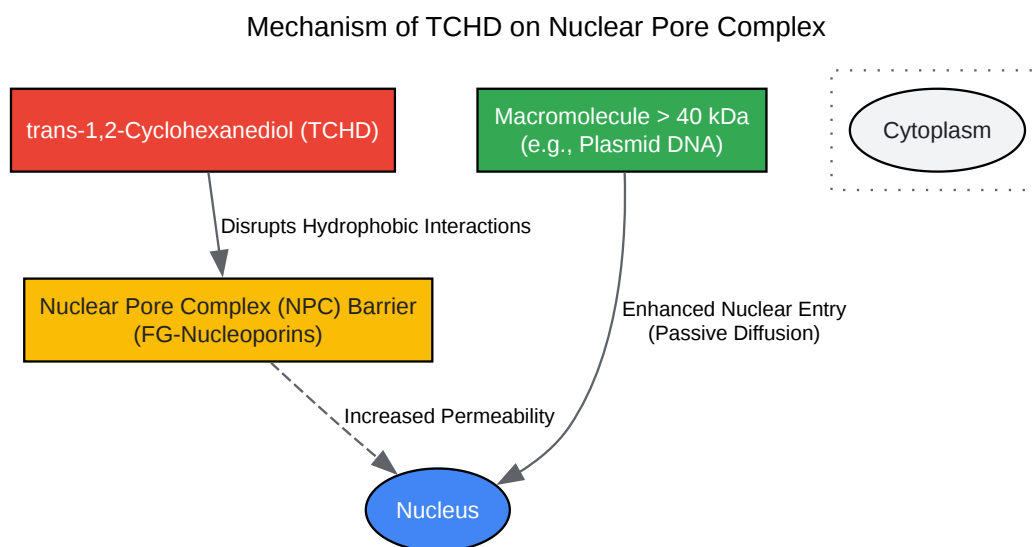
Application in Drug Development: A Nuclear Pore Complex Dilator

A significant application of **trans-1,2-Cyclohexanediol** in the realm of drug development is its role as a transient dilator of the nuclear pore complex (NPC).^[3] The NPC is the gateway for molecules moving between the cytoplasm and the nucleus, and it presents a major barrier to large molecules like plasmid DNA used in gene therapy.

Mechanism of Action

trans-1,2-Cyclohexanediol, an amphipathic alcohol, disrupts the weak hydrophobic interactions between the phenylalanine-glycine (FG) repeats of nucleoporins (FG-nups), which form the selective permeability barrier of the NPC.^[5] This disruption transiently increases the permeability of the nuclear pore, allowing macromolecules that are typically too large for passive diffusion to enter the nucleus.^[3] This mechanism enhances the efficiency of non-viral gene delivery methods.^{[3][5]}

The signaling pathway, or more accurately, the mechanism of action, can be visualized as follows:



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Caption: Mechanism of TCHD on Nuclear Pore Complex

Studies have shown that **trans-1,2-Cyclohexanediol** can significantly improve the efficiency of in vitro electrotransfection and lipid-mediated gene transfection.[3] However, it is important to note that concentrations of 1.5% or higher may lead to significant cytotoxicity.[3] While promising in cell lines and ex vivo models, the translation of these effects to in vivo applications has proven challenging.[6]

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